Cas no 2034425-10-8 (2-[(Phenylmethyl)thio]-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-azetidinyl]ethanone)
2-[(Phenylmethyl)thio]-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-azetidinyl]ethanone Chemical and Physical Properties
Names and Identifiers
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- 2-[(Phenylmethyl)thio]-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-azetidinyl]ethanone
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- Inchi: 1S/C20H20N4OS/c25-20(15-26-14-16-7-3-1-4-8-16)23-11-18(12-23)24-13-19(21-22-24)17-9-5-2-6-10-17/h1-10,13,18H,11-12,14-15H2
- InChI Key: KPCBMCFIHVVIKS-UHFFFAOYSA-N
- SMILES: C(=O)(N1CC(N2C=C(C3=CC=CC=C3)N=N2)C1)CSCC1=CC=CC=C1
Experimental Properties
- Density: 1.28±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 605.9±65.0 °C(Predicted)
- pka: 0.14±0.70(Predicted)
2-[(Phenylmethyl)thio]-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-azetidinyl]ethanone Pricemore >>
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2-[(Phenylmethyl)thio]-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-azetidinyl]ethanone Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
Additional information on 2-[(Phenylmethyl)thio]-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-azetidinyl]ethanone
Introduction to 2-[(Phenylmethyl)thio]-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-azetidinyl]ethanone (CAS No. 2034425-10-8)
2-[(Phenylmethyl)thio]-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-azetidinyl]ethanone (CAS No. 2034425-10-8) is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique molecular framework and potential biological activities. This compound belongs to a class of molecules characterized by the presence of multiple heterocyclic rings and functional groups, which are often associated with enhanced binding affinity and specificity towards biological targets. The synthesis and exploration of such molecules represent a critical area of research in the development of novel therapeutic agents.
The molecular structure of 2-[(Phenylmethyl)thio]-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-azetidinyl]ethanone consists of a central ketone group flanked by two distinct heterocyclic moieties: a phenyl-substituted azetidine ring and a phenyl-triazole moiety. The presence of these aromatic rings not only contributes to the compound's overall stability but also enhances its potential for interactions with biological receptors. The thioether linkage at the ketone's α-position introduces an additional layer of complexity, which can influence both the compound's solubility and its reactivity in biological systems.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of such complex molecules with high precision. Molecular docking studies have been particularly useful in identifying potential binding interactions between 2-[(Phenylmethyl)thio]-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-azetidinyl]ethanone and various biological targets, including enzymes and receptors implicated in human diseases. These studies have suggested that the compound may exhibit inhibitory activity against certain therapeutic targets, making it a promising candidate for further investigation.
The synthesis of 2-[(Phenylmethyl)thio]-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-azetidinyl]ethanone presents unique challenges due to its intricate structure. Multi-step synthetic routes involving cyclization reactions, nucleophilic substitutions, and protecting group strategies are typically employed to construct the desired framework. The use of advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions, has been reported to improve yields and streamline the synthesis process. These methodologies are essential for producing sufficient quantities of the compound for both preclinical studies and potential future clinical trials.
In vitro pharmacological studies have begun to elucidate the potential therapeutic applications of 2-[(Phenylmethyl)thio]- [ 3-(4-phenoxy)- )]
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